4-(3-Methylazetidin-1-YL)piperidine
Description
The exact mass of the compound this compound is 154.146998583 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylazetidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(7-8)9-2-4-10-5-3-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXCHGLMDDJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693029 | |
| Record name | 4-(3-Methylazetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864494-21-3 | |
| Record name | 4-(3-Methylazetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Bedrock of Drug Design: Piperidine and Azetidine Heterocycles
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of pharmaceuticals. nih.gov Within this vast family, the piperidine (B6355638) and azetidine (B1206935) rings stand out for their prevalence and unique chemical properties that make them invaluable in both medicinal chemistry and organic synthesis.
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. nih.govnih.gov Its widespread use is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. encyclopedia.pub The flexible, chair-like conformation of the piperidine ring allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations for optimal interaction with biological targets. nih.gov Consequently, piperidine derivatives have been successfully incorporated into a multitude of drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubwisdomlib.org
In contrast, the azetidine ring is a four-membered, nitrogen-containing heterocycle characterized by significant ring strain, approximately 25.4 kcal/mol. researchgate.netrsc.org This inherent strain makes the azetidine ring more stable and easier to handle than its three-membered aziridine (B145994) counterpart, yet reactive enough to participate in unique chemical transformations. rsc.orgrsc.org In medicinal chemistry, the rigid and compact nature of the azetidine ring is exploited to introduce conformational constraints, which can lead to enhanced binding affinity and selectivity for a specific biological target. researchgate.net Azetidines serve as crucial intermediates in organic synthesis and are found in several approved drugs, acting as bioisosteres for other cyclic or acyclic functionalities. researchgate.netrsc.org Their application spans various therapeutic areas, including cardiovascular disease and oncology. researchgate.net
A Hybrid Scaffold for Targeted Therapies: the Conceptual Role of 4 3 Methylazetidin 1 Yl Piperidine
Retrosynthetic Approaches and Identification of Key Precursors
A primary retrosynthetic strategy for this compound involves the disconnection of the bond between the azetidine and piperidine rings. This C-N bond cleavage points to two essential building blocks: a piperidine derivative and a 3-methylazetidine (B2440550) derivative. A common approach involves a disconnection at the nitrogen of the piperidine ring, suggesting a 4-substituted piperidine and 3-methylazetidine as precursors. The 4-substituted piperidine can be a 4-aminopiperidine (B84694) or, more frequently, piperidin-4-one, which would then undergo a reductive amination with 3-methylazetidine. nih.govmdpi.com
Another retrosynthetic pathway involves breaking a C-N bond within the piperidine ring itself, hinting at a cyclization precursor. nih.gov For example, an acyclic amino-aldehyde or amino-ketone could serve as a precursor that cyclizes to form the piperidine ring onto a pre-existing 3-methylazetidinyl group.
Based on these analyses, several key precursors have been identified as crucial for the synthesis of this scaffold:
Piperidin-4-one : A versatile and common starting material for introducing the piperidine moiety via reductive amination. nih.gov
1-Boc-piperidin-4-one : The Boc-protected version of piperidin-4-one is widely used to control reactivity during synthesis. google.com
3-Methylazetidine : The core azetidine component, the synthesis of which can be challenging due to inherent ring strain.
4-Aminopiperidine derivatives : These can be directly coupled with a suitable 3-methylazetidine precursor.
N-Boc-4-(3-methylazetidin-1-yl)piperidine : A common intermediate where the Boc protecting group can be removed in the final step of the synthesis.
Direct Synthesis of this compound Core Structures
The direct construction of the this compound core is most often achieved by coupling pre-synthesized azetidine and piperidine fragments.
Reductive amination stands out as a prevalent and effective method for forging the link between the azetidine and piperidine rings. mdpi.comnih.gov This reaction typically involves the condensation of a ketone, such as piperidin-4-one, with an amine, like 3-methylazetidine, to form an intermediate iminium ion. This ion is then reduced in situ to the final amine product. Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride. nih.govnih.gov The reaction is often conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A typical example is the reaction of N-Boc-piperidin-4-one with 3-methylazetidine hydrochloride in the presence of a base and a reducing agent to yield N-Boc-4-(3-methylazetidin-1-yl)piperidine. nih.gov
While less common for the direct one-pot synthesis of the entire this compound system, intramolecular cyclization is a powerful strategy for constructing the individual piperidine or azetidine rings. nih.govnih.gov For instance, a suitably functionalized acyclic precursor containing the necessary atoms for the piperidine ring and the pre-formed 3-methylazetidinyl group could be designed to undergo cyclization. However, the more standard approach involves the initial synthesis of one of the heterocyclic rings, followed by the attachment of the second ring through an intermolecular coupling reaction. nih.govorganic-chemistry.org
Stereoselective and Asymmetric Synthesis of Chiral Azetidine and Piperidine Moieties
The biological activity of compounds containing the this compound scaffold can be profoundly influenced by the stereochemistry at the chiral centers, especially the C3 position of the azetidine ring. Consequently, the development of stereoselective and asymmetric synthetic methods is of great importance. rsc.orgelectronicsandbooks.com
A modern and powerful strategy for obtaining enantioenriched piperidines is through chemo-enzymatic dearomatization. nih.govacs.orgnih.govthieme-connect.comresearchgate.net This approach often utilizes enzymes to asymmetrically dearomatize readily available pyridine (B92270) precursors. nih.govacs.orgnih.gov For example, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high stereochemical precision. nih.govacs.orgnih.gov These chiral piperidine building blocks can then be incorporated into the final target molecule. This method has proven useful in the synthesis of key intermediates for various pharmaceuticals. nih.govacs.orgnih.gov
Transition-metal catalysis provides a versatile and efficient platform for the asymmetric synthesis of both azetidine and piperidine rings. nih.gov For the preparation of chiral 3-substituted azetidines, methods such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides have been developed. nih.gov This approach generates reactive α-oxogold carbenes that undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring stereoselectively. nih.gov
For the synthesis of chiral piperidines, asymmetric hydrogenation of pyridine derivatives using chiral transition metal catalysts is a well-established method. nih.gov Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral ligands, have been successfully employed for this purpose. These methods provide access to enantiomerically enriched piperidines that can subsequently be coupled with the desired azetidine component. nih.govnih.gov
Interactive Data Tables
Key Precursors and Synthetic Utility
| Precursor | Role in Synthesis |
| Piperidin-4-one | Forms the piperidine ring via reductive amination. |
| 1-Boc-piperidin-4-one | Protected precursor for controlled synthesis. |
| 3-Methylazetidine | Provides the core azetidine structure. |
| 4-Aminopiperidine | Allows for direct coupling with an azetidine precursor. |
Common Reagents in Synthesis
| Reagent | Function |
| Sodium triacetoxyborohydride | Reducing agent for reductive amination. |
| Sodium cyanoborohydride | Alternative reducing agent for reductive amination. |
| Dichloromethane (DCM) | Common solvent for coupling reactions. |
| 1,2-Dichloroethane (DCE) | Alternative solvent for coupling reactions. |
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound scaffold contains two distinct nitrogen atoms available for functionalization: a secondary amine within the piperidine ring and a tertiary amine within the azetidine ring. This structural arrangement dictates that reactions such as N-alkylation and N-acylation will occur selectively at the more reactive and sterically accessible piperidine nitrogen. Beyond direct nitrogen functionalization, the carbon skeletons of both the piperidine and azetidine rings can be modified through modern synthetic methods, including site-selective C-H functionalization, to install a variety of substituents with high degrees of control.
Direct modification of the piperidine nitrogen is the most straightforward approach to diversifying the this compound core. Standard synthetic protocols can be readily applied to achieve N-alkylation and N-acylation, yielding a wide array of derivatives.
N-Alkylation involves the formation of a new carbon-nitrogen bond. A common method is the reaction of the piperidine secondary amine with an alkyl halide (R-X) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for neutralizing the acid generated during the reaction, thereby driving it to completion. researchgate.net The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, facilitates the nucleophilic substitution. researchgate.net Reductive amination offers an alternative pathway, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the N-alkylated product. sciencemadness.org This method is particularly useful for introducing more complex alkyl groups.
| Reagent Class | Example Reagent | Base/Conditions | Solvent | Product Type |
| Alkyl Halide | Benzyl chloride | K₂CO₃, 80 °C (Microwave) | Ethanol | N-benzylpiperidine |
| Alkyl Halide | Alkyl bromide/iodide | K₂CO₃ or NaH | DMF | N-alkylpiperidine |
| Aldehyde | Phenylacetaldehyde | NaBH(OAc)₃ (STAB) | 1,2-Dichloroethane | N-phenethylpiperidine |
| Alkyl Bromide | tert-butyl-4-(3-bromopropyl)piperazine-1-carboxylate | DIPEA, 65 °C | Acetonitrile | N-propylpiperazine linked piperidine |
This table presents generalized conditions for the N-alkylation of piperidine scaffolds based on established literature. researchgate.netchemicalforums.comnih.gov
N-Acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming a stable amide linkage. This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.govreddit.com For couplings with carboxylic acids, a variety of reagents can be employed, including carbonyldiimidazole (CDI) or combinations like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with hydroxybenzotriazole (B1436442) (HOBt). nih.gov These methods are broadly applicable and tolerate a wide range of functional groups on the acylating partner.
| Reagent Class | Example Reagent | Coupling Agent/Base | Solvent | Product Type |
| Acyl Chloride | 4-Nitrobenzoyl chloride | NEt₃ | Not Specified | N-aroylpiperidine |
| Carboxylic Acid | Various | HBTU/HOBt, DIPEA | Not Specified | N-acylpiperidine |
| Carboxylic Acid | Various | CDI | CH₂Cl₂ | N-acylpiperidine |
| Phenyl Isocyanate | Phenyl isocyanate | Not Specified | Not Specified | N-phenylurea derivative |
This table outlines common conditions for the N-acylation of piperidine scaffolds. nih.govreddit.comnih.gov
Beyond N-functionalization, the introduction of substituents directly onto the carbon framework of the piperidine or azetidine rings offers a powerful strategy for generating structural diversity. Modern synthetic chemistry, particularly transition-metal-catalyzed C-H functionalization, has enabled the precise and selective modification of otherwise unreactive C-H bonds. nih.govnih.gov
Research has demonstrated that the site of functionalization on a piperidine ring can be controlled by the careful selection of a rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, in reactions involving donor/acceptor carbenes, different dirhodium tetracarboxylate catalysts can direct the insertion of an arylacetate group to the C2, C3, or C4 position of the piperidine ring with high regioselectivity and stereoselectivity. nih.gov
The electronic properties of the piperidine ring inherently favor functionalization at the C2 position, which is activated by the adjacent nitrogen atom. nih.gov The C4 position is generally the most sterically accessible, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov By using sterically demanding catalysts, the reaction can be guided away from the electronically preferred C2 position to the more accessible C4 position. nih.govnih.gov Functionalization at the challenging C3 position can be achieved indirectly, for example, through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by a regioselective reductive ring-opening. nih.govnih.gov
| Target Position | N-Protecting Group | Catalyst | Strategy |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Insertion |
| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |
| C3 | N-Boc | Various | Indirect: Cyclopropanation of tetrahydropyridine followed by reductive ring-opening |
This table summarizes catalyst and protecting group strategies for the site-selective functionalization of the piperidine ring, as demonstrated in the synthesis of methylphenidate analogues. nih.govnih.gov
While the piperidine ring offers multiple sites for C-H functionalization, the azetidine ring in the this compound scaffold is another potential site for modification. The inherent ring strain of the four-membered azetidine can be exploited in strain-release-driven reactions to introduce functionality. acs.org For example, N-pentafluorosulfanylated azetidines have been shown to be stable and amenable to further synthetic modifications, such as amination and cross-coupling reactions. acs.org Such strategies could potentially be adapted to modify the azetidine portion of the target scaffold, further expanding its chemical diversity.
In Vitro Pharmacological Characterization of 4 3 Methylazetidin 1 Yl Piperidine Derivatives
Functional Assays for Agonist and Antagonist Activity
There is no publicly available information on the agonist or antagonist activity of 4-(3-Methylazetidin-1-YL)piperidine derivatives in functional assays.
Functional assays are essential to characterize the biological effect of a compound after it binds to a receptor. These assays can determine whether a compound activates the receptor (agonist activity), blocks the action of the natural ligand (antagonist activity), or has the opposite effect of an agonist (inverse agonist activity). Techniques used can include measuring second messenger levels (e.g., cAMP or calcium), reporter gene activation, or cellular impedance changes. While numerous piperidine (B6355638) derivatives have been characterized in such assays for their effects on various GPCRs, no such data is available for the specific compound .
Enzyme Inhibition Assays
Specific enzyme inhibition data for this compound derivatives is not present in the accessible literature.
Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. These assays are fundamental in the development of drugs targeting enzymes like kinases, proteases, and hydrolases. The potency of an inhibitor is typically reported as an IC50 value.
Piperidine and piperazine (B1678402) ureas have been identified as a class of potent inhibitors of fatty acid amide hydrolase (FAAH). nih.gov These compounds act as covalent inhibitors by carbamylating the active site serine nucleophile of the enzyme. nih.govnih.gov However, studies detailing the synthesis and FAAH inhibitory activity of ureas derived from the specific this compound scaffold have not been published. Similarly, while piperidine derivatives have been explored as inhibitors for other enzymes, no data is available for the titular compound.
Cell-Based Assays for Target Engagement and Downstream Cellular Responses
No cell-based assay results detailing target engagement or downstream cellular responses for this compound derivatives have been made public.
Cell-based assays are critical for confirming that a compound can enter cells and interact with its intended target in a physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure target engagement. Downstream cellular response assays, such as measuring the phosphorylation of a target protein or changes in gene expression, provide evidence of the compound's functional effect within the cell. While such assays are standard in drug discovery, their application to the specific compound of interest has not been documented in available literature.
Selectivity and Off-Target Profiling
There is no information available regarding the selectivity and off-target profiling of this compound derivatives.
Selectivity profiling is a crucial step in drug development to ensure that a compound primarily interacts with its intended target and to identify potential off-target effects that could lead to side effects. This is typically done by screening the compound against a panel of related and unrelated receptors, enzymes, and ion channels. For example, FAAH inhibitors are often tested for their selectivity against other serine hydrolases. nih.gov The absence of primary pharmacological data for this compound derivatives means that no such selectivity profiling has been reported.
Computational Modeling and Structural Analysis in Research on 4 3 Methylazetidin 1 Yl Piperidine
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a small molecule, such as 4-(3-Methylazetidin-1-YL)piperidine, within the binding site of a target protein. Despite the prevalence of this technique in studying piperidine (B6355638) derivatives for various therapeutic targets, no specific molecular docking studies featuring this compound could be identified in the current body of scientific literature. mdpi.commdpi.com Research on other piperidine-containing molecules highlights the potential for this class of compounds to interact with a range of biological targets, but direct evidence for the binding interactions of the title compound is not available.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are crucial for understanding the stability of a ligand-protein complex and for exploring the conformational landscape of a molecule in different environments. While MD simulations are often employed to study the behavior of cyclic systems like piperidine and azetidine (B1206935), no published studies were found that specifically apply this technique to this compound. nih.govnih.govmdpi.com The dynamic behavior and the stability of its binding to any potential protein targets remain uncharacterized in the scientific literature.
Investigation of Protonation States and Basicity through Computational Methods
The protonation state of a molecule, particularly one with multiple basic nitrogen atoms like this compound, is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. Computational methods are frequently used to predict the pKa values and determine the most likely protonation states at physiological pH. However, a review of available literature did not yield any studies that have computationally investigated the basicity and protonation states of this compound. researchgate.net Understanding which of the nitrogen atoms is more likely to be protonated is fundamental to predicting its behavior in a biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there are no published studies detailing the biological activities of a series of analogs of this compound, no QSAR models have been developed for this specific scaffold. nih.govresearchgate.netnih.govmdpi.com
Advanced Analytical Methodologies for Characterization of 4 3 Methylazetidin 1 Yl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Protonation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(3-Methylazetidin-1-YL)piperidine and its analogs. Techniques such as 1H, 13C, 15N, DEPT, COSY, and HETCOR NMR are employed to provide a complete picture of the molecular framework. researchgate.net
Detailed analysis of 1H and 13C NMR spectra allows for the assignment of chemical shifts to each proton and carbon atom in the molecule, confirming the connectivity of the azetidine (B1206935) and piperidine (B6355638) rings through the nitrogen atom. For instance, in derivatives of piperidine, the chemical shifts of the carbon atoms in the ring provide information about the substitution pattern. rsc.org Protonation studies, often conducted by varying the solvent, can reveal how the molecular geometry and the mole fractions of stable conformers are influenced by the chemical environment. researchgate.net For example, theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the 1H and 13C NMR chemical shifts for different conformers, such as the equatorial and axial forms, which can then be compared with experimental data to determine the predominant conformation in solution. researchgate.net
Table 1: Representative 1H and 13C NMR Chemical Shift Data for Piperidine Derivatives
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Reference |
|---|---|---|---|
| 1-(4-methylbenzyl)piperidine | 7.57-7.55(d,2H), 7.52-7.50(d,2H), 3.76(s,1H), 2.68(s,1H), 1.89-1.86(m,3H), 1.78-1.77(d,2H) | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 | rsc.org |
| 1-(3-methylbenzyl)piperidine | 7.61-7.58(m,3H), 7.50-7.44(m,4H), 3.77(s,1H), 2.70(s,1H), 1.89-1.88(d,2H), 1.79-1.78(d,2H) | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02 | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. nih.gov Both electrospray ionization (ESI) and electron ionization (EI) methods provide valuable and often complementary information. nih.gov
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For 4-(3-methylazetidin-3-yl)piperidine, the exact mass is 154.146998583 Da, corresponding to the molecular formula C9H18N2. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation, reveal characteristic fragmentation pathways. For piperidine-containing compounds, common fragmentation patterns include the neutral loss of water or other small molecules, which can provide insights into the structure and stereochemistry. nih.gov The fragmentation patterns of ketamine analogues, which share a similar cyclohexanone (B45756) moiety, often involve α-cleavage of the C1-C2 bond and subsequent losses of small molecules. mdpi.com These well-defined fragmentation pathways are crucial for the rapid screening and structural identification of new derivatives. nih.govmdpi.com
Table 2: Mass Spectrometry Data for 4-(3-Methylazetidin-3-YL)piperidine
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 154.25 g/mol | nih.gov |
| Exact Mass | 154.146998583 Da | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its derivatives. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For piperidine and its derivatives, the FT-IR spectrum typically shows C-H stretching vibrations of the methylene (B1212753) groups in the ring. The CH2 bending vibrations are generally observed below 1500 cm-1. researchgate.net The C-N stretching vibrations of the tertiary amines in both the piperidine and azetidine rings will also be present. The absence of certain bands, such as those corresponding to N-H stretching (for a secondary amine), can confirm the successful synthesis of the tertiary amine structure of this compound. In a study of piperidine, a gas-phase FT-IR spectrum showed contamination due to water in the 1600 cm-1 region, highlighting the importance of sample preparation and environmental control during analysis. nist.gov
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and purity assessment of this compound and its derivatives. researchgate.netbldpharm.com Reversed-phase HPLC is a commonly employed method for the analysis of piperidine-containing compounds. nih.gov
Given that compounds like this compound may lack a strong UV chromophore, derivatization with a UV-active reagent can be employed to enhance detection sensitivity. google.comgoogle.com For instance, benzoyl chloride can be used as a derivatizing agent for aminopiperidines. google.com The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and quantification. researchgate.netnih.gov For compounds without a UV chromophore, detectors such as a Charged Aerosol Detector (CAD) can be utilized. epa.gov Method validation is crucial and typically involves assessing parameters like selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov Chiral HPLC methods can also be developed to separate and quantify enantiomers of chiral derivatives. google.com
Table 3: Typical HPLC Method Parameters for Piperidine Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 column (e.g., LiChrosorb 100 RP-18, Atlantis C18) | nih.govepa.gov |
| Mobile Phase | Acetonitrile/phosphate buffer or water with an ion-pairing agent like heptafluorobutyric acid (HFBA) | nih.govepa.gov |
| Detection | UV detection (often after derivatization) or Charged Aerosol Detection (CAD) | google.comnih.govepa.gov |
| Flow Rate | Typically around 1.0 mL/min | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be applied to the analysis of volatile derivatives or impurities related to this compound. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.
While the parent compound this compound may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is valuable for identifying and quantifying any volatile byproducts or starting materials from its synthesis. The mass spectra obtained from GC-MS provide fragmentation patterns that serve as a "fingerprint" for each compound, allowing for their definitive identification by comparison with spectral libraries. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about the conformation of the piperidine and azetidine rings, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in crystalline derivatives of this compound. nih.gov
For example, X-ray studies on piperidine derivatives have revealed that the piperidine ring can adopt different conformations, such as a half-chair. nih.gov The crystal structure also elucidates how molecules pack in the crystal lattice and the nature of intermolecular forces, which can influence the physical properties of the compound. nih.gov In some cases, crystals may contain multiple conformers of the same molecule. nih.gov Structural information from X-ray crystallography is also invaluable for computational modeling studies. nih.gov
Potentiometric Titration for Basicity Determination
Potentiometric titration is a classical analytical method used to determine the basicity (pKa) of a compound. For this compound, which contains two basic nitrogen atoms, this technique can be used to quantify their respective pKa values. The pKa is a measure of the strength of an acid or base and is a critical parameter in understanding the ionization state of the molecule at a given pH. This information is particularly important in pharmaceutical and biological contexts, as the charge of a molecule can significantly impact its solubility, membrane permeability, and receptor binding affinity. The titration involves the gradual addition of a standard acid to a solution of the compound and monitoring the change in pH. The equivalence points on the titration curve correspond to the pKa values of the basic centers.
Q & A
Q. How can researchers optimize synthetic scalability without compromising yield?
- Methodology : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) reduce environmental impact. Process Analytical Technology (PAT) monitors real-time reaction progress via inline spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
